molecular formula C13H18FN3O2 B8299486 2-[1-(2-Fluoro-4-nitrophenyl)piperidin-4-yl]ethylamine

2-[1-(2-Fluoro-4-nitrophenyl)piperidin-4-yl]ethylamine

Cat. No.: B8299486
M. Wt: 267.30 g/mol
InChI Key: WHGYACBFWAJWBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(2-Fluoro-4-nitrophenyl)piperidin-4-yl]ethylamine is a useful research compound. Its molecular formula is C13H18FN3O2 and its molecular weight is 267.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H18FN3O2

Molecular Weight

267.30 g/mol

IUPAC Name

2-[1-(2-fluoro-4-nitrophenyl)piperidin-4-yl]ethanamine

InChI

InChI=1S/C13H18FN3O2/c14-12-9-11(17(18)19)1-2-13(12)16-7-4-10(3-6-15)5-8-16/h1-2,9-10H,3-8,15H2

InChI Key

WHGYACBFWAJWBR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CCN)C2=C(C=C(C=C2)[N+](=O)[O-])F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Hydrazine monohydrate (0.272 ml, 5.61 mmol) was added to a solution of 2-{2-[1-(2-fluoro-4-nitrophenyl)piperidin-4-yl]ethyl}isoindoline-1,3-dione (compound of Reference Example 66; 0.745 g, 1.87 mmol) in ethanol (5 ml), and the mixture was stirred at 80° C. for 1 hour. Water was added to the reaction mixture and the mixture was extracted with dichloromethane. The organic layer was washed with saturated aqueous sodium hydrogencarbonate and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to give the title compound (0.170 g, 34%) as a yellow solid.
Quantity
0.272 mL
Type
reactant
Reaction Step One
Name
2-{2-[1-(2-fluoro-4-nitrophenyl)piperidin-4-yl]ethyl}isoindoline-1,3-dione
Quantity
0.745 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
34%

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